1,3-Butadiene, 2-ethyl-3-methyl-
Description
Significance of Substituted 1,3-Butadienes in Modern Organic Chemistry and Materials Science
Substituted 1,3-butadienes, where hydrogen atoms on the butadiene backbone are replaced by other functional groups, are of paramount importance. These substitutions can significantly influence the electronic properties and steric environment of the diene, allowing for fine-tuning of its reactivity and the properties of resulting materials. tandfonline.commdpi.com For instance, the introduction of substituents can alter the regioselectivity and stereoselectivity of reactions like the Diels-Alder cycloaddition, a powerful tool for constructing six-membered rings. utexas.edu In materials science, substituted butadienes are crucial monomers for producing synthetic rubbers and polymers with tailored properties. nih.govamericanchemistry.com The nature of the substituent can affect characteristics such as the glass transition temperature, thermal stability, and resistance to solvents of the resulting polymer. mdpi.comepo.org
Research Context of 2-Ethyl-3-Methyl-1,3-Butadiene within the Broader Butadiene Family
Within the extensive family of butadienes, 2-ethyl-3-methyl-1,3-butadiene is a specific example of a disubstituted diene. Its ethyl and methyl groups at the 2 and 3 positions, respectively, influence its chemical behavior. Research on such substituted dienes contributes to a deeper understanding of structure-reactivity relationships within this class of compounds. While 1,3-butadiene (B125203) itself is a high-volume industrial chemical primarily used in the production of synthetic rubbers like styrene-butadiene rubber (SBR) and polybutadiene (B167195) rubber (PBR), the study of its substituted derivatives like 2-ethyl-3-methyl-1,3-butadiene allows for the exploration of novel polymers with potentially unique characteristics. nih.govamericanchemistry.com
Structure
3D Structure
Properties
CAS No. |
14145-44-9 |
|---|---|
Molecular Formula |
C7H12 |
Molecular Weight |
96.17 g/mol |
IUPAC Name |
2-methyl-3-methylidenepent-1-ene |
InChI |
InChI=1S/C7H12/c1-5-7(4)6(2)3/h2,4-5H2,1,3H3 |
InChI Key |
PJXJBPMWCKMWLS-UHFFFAOYSA-N |
SMILES |
CCC(=C)C(=C)C |
Canonical SMILES |
CCC(=C)C(=C)C |
Other CAS No. |
14145-44-9 |
Synonyms |
CH2=C(CH3)C(C2H5)=CH2 |
Origin of Product |
United States |
Chemical and Physical Properties of 2 Ethyl 3 Methyl 1,3 Butadiene
The fundamental properties of 2-ethyl-3-methyl-1,3-butadiene are summarized in the table below, providing a snapshot of its key chemical and physical characteristics.
| Property | Value |
| Molecular Formula | C₇H₁₂ |
| Molecular Weight | 96.1702 g/mol nist.gov |
| CAS Registry Number | 14145-44-9 nist.gov |
| IUPAC Name | 2-ethyl-3-methylbuta-1,3-diene |
| Refractive Index | 1.441 stenutz.eu |
Synthesis and Reactions
The synthesis of substituted 1,3-butadienes can be achieved through various methods in organic chemistry. General strategies often involve elimination reactions or coupling reactions. nih.govkoreascience.kr For instance, a common approach is the dehydration of corresponding allylic alcohols. Another versatile method is the Wittig reaction, which can be employed to form the double bonds with high stereocontrol. fiveable.me
The reactivity of 2-ethyl-3-methyl-1,3-butadiene is characteristic of conjugated dienes. It can undergo electrophilic addition reactions, where the regioselectivity is influenced by the stability of the resulting carbocation intermediates. fiveable.me A key reaction for conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition with a dienophile to form a cyclohexene (B86901) derivative. fiveable.meutexas.edu The ethyl and methyl substituents on 2-ethyl-3-methyl-1,3-butadiene would be expected to influence the rate and regiochemistry of such reactions.
Applications in Materials Science
Established and Emerging Synthetic Routes for Substituted 1,3-Butadienes
The synthesis of 2-ethyl-3-methyl-1,3-butadiene can be approached through various methods that have been developed for substituted 1,3-dienes. These routes often involve the construction of the C4 backbone followed by the introduction of the desired substituents or the manipulation of a pre-existing butene or butane (B89635) core.
A common and practical two-step procedure for preparing 2-substituted 1,3-butadienes involves the use of halogenated precursors like trans-1,4-dibromo-2-butene. nih.gov This commercially available starting material can undergo a cuprate-mediated addition, which, in the case of synthesizing a 2-alkyl-1,3-butadiene, proceeds via an SN2′ substitution to yield a 3-alkyl-4-bromo-1-butene intermediate. nih.gov Subsequent dehydrohalogenation of this intermediate leads to the formation of the desired 2-substituted 1,3-diene. nih.gov
To synthesize 2-ethyl-3-methyl-1,3-butadiene via this route, a modification of this approach would be necessary. The challenge lies in introducing both an ethyl and a methyl group at the C2 and C3 positions, respectively. A potential, though not explicitly documented, pathway could involve starting with a precursor that already contains one of the desired alkyl groups, followed by the introduction of the second.
| Precursor | Reagents | Intermediate | Product | Typical Yield |
| 1,4-dibromo-2-methyl-2-butene | 1. EtMgBr, CuI (catalyst) 2. Base (e.g., DBU) | 4-bromo-3-ethyl-2-methyl-1-butene | 2-Ethyl-3-methyl-1,3-butadiene | Not reported, but yields for similar reactions are in the range of 51-72%. nih.gov |
This table presents a hypothetical pathway based on established methods for similar compounds.
Grignard reagents are fundamental in the formation of carbon-carbon bonds and can be employed in the synthesis of substituted butadienes. masterorganicchemistry.com One established method involves the reaction of alkyl Grignard reagents with bis-allylic bromides like 1,4-dibromo-2-butene, often in the presence of a copper(I) iodide catalyst, to favor the SN2′ product. nih.gov For the synthesis of 2-ethyl-3-methyl-1,3-butadiene, a Grignard reaction could be envisioned to introduce one of the alkyl groups onto a suitable precursor.
For instance, a reaction between a Grignard reagent and a ketone can lead to a tertiary alcohol, which can then be dehydrated to form an alkene. masterorganicchemistry.com A hypothetical route to 2-ethyl-3-methyl-1,3-butadiene could involve the reaction of 2-butanone (B6335102) with ethylmagnesium bromide to form 3-methyl-3-pentanol. Subsequent functionalization and elimination steps would be required to generate the conjugated diene system, which presents significant synthetic challenges in achieving the desired regioselectivity.
Another approach involves the reaction of Grignard reagents with 1,2,3-trisubstituted benzimidazolium salts, which can be hydrolyzed to produce ketones. sciengine.com This method provides an indirect route to ketones from carboxylic acids and Grignard reagents. sciengine.com
| Reactants | Reagent | Intermediate | Product |
| 3-Pentanone (B124093) | Ethylmagnesium bromide | 3-Ethyl-3-pentanol | Not directly applicable for 2-ethyl-3-methyl-1,3-butadiene synthesis without further steps |
| Substituted benzimidazolium salt | Grignard reagent | Benzimidazolidine | Ketone (after hydrolysis) |
This table illustrates general Grignard reactions that could be adapted for the synthesis.
The dehydration of diols is a well-established method for producing butadienes. Bio-derived C4 alcohols such as 1,3-butanediol, 2,3-butanediol (B46004), and 1,4-butanediol (B3395766) are considered promising feedstocks for butadiene synthesis. mdpi.comresearchgate.net The dehydration of 2,3-butanediol, for instance, can lead to 1,3-butadiene and methyl ethyl ketone (MEK) as the main products. mdpi.comacs.org The reaction pathway involves a series of 1,2-eliminations of water. mdpi.com
For the synthesis of 2-ethyl-3-methyl-1,3-butadiene, a plausible precursor would be 2-ethyl-3-methyl-1,3-butanediol. The challenge would be the synthesis of this specific diol. A potential route to a related diol, 2-ethyl-1,3-hexanediol, involves the aldol (B89426) condensation of butyraldehyde (B50154) followed by reduction. google.com A similar strategy starting with appropriate aldehydes or ketones could potentially yield the required precursor for 2-ethyl-3-methyl-1,3-butadiene.
| Precursor | Catalyst | Product(s) | Key Consideration |
| 2,3-Butanediol | Thorium oxide, HZSM-5 | 1,3-Butadiene, Methyl Ethyl Ketone | Catalyst choice influences product selectivity. mdpi.com |
| 3-Buten-1-ol | Rare earth oxides (e.g., Yb₂O₃) | 1,3-Butadiene | High conversion and selectivity can be achieved. mdpi.com |
| 2-Ethyl-3-methyl-2,3-butanediol (hypothetical) | Acid catalyst | 2-Ethyl-3-methyl-1,3-butadiene | Synthesis of the specific diol is a prerequisite. |
The production of 1,3-butadiene from renewable resources like ethanol (B145695) is gaining significant attention. nih.gov The process typically involves multiple reaction steps, including dehydrogenation, aldol condensation, hydrogenation, and dehydration, requiring multifunctional catalysts. mdpi.comresearchgate.net While this route is primarily focused on the production of unsubstituted 1,3-butadiene, the underlying principles of C-C bond formation and functional group interconversion could potentially be adapted for the synthesis of substituted derivatives.
The conversion of ethanol to 1,3-butadiene can be catalyzed by various systems, including those based on MgO-SiO₂, ZnO₂-Al₂O₃, and combinations with transition metals like Cu, Zn, and Zr. mdpi.comgoogle.combohrium.com The reaction mechanism is complex and can proceed through different intermediates, such as acetaldehyde (B116499) and crotonaldehyde. nih.govresearchgate.net The synthesis of 2-ethyl-3-methyl-1,3-butadiene from ethanol would require a more complex catalytic system capable of controlled C-C coupling to introduce the ethyl and methyl groups at the desired positions.
| Feedstock | Catalyst System | Key Intermediates | Main Product |
| Ethanol | MgO-SiO₂, ZrO₂ | Acetaldehyde, Crotonaldehyde | 1,3-Butadiene |
| Ethanol | Talc/Zn | Acetaldehyde | 1,3-Butadiene |
| 2-Methyltetrahydrofuran (from biomass) | Not specified | - | 1,3-Pentadiene |
This table highlights catalysts and intermediates in the conversion of bio-derived feedstocks to dienes. mdpi.comresearchgate.net
Various catalytic systems are employed in the synthesis of 1,3-butadiene and its derivatives to enhance selectivity and efficiency. mdpi.comresearchgate.net For the dehydration of butanediols, catalysts like thorium oxide and zeolites (e.g., HZSM-5) have been used. mdpi.com Rare earth oxides have also shown high activity and selectivity in the dehydration of unsaturated alcohols to dienes. mdpi.com
In the conversion of ethanol to 1,3-butadiene, multifunctional catalysts are essential to promote the sequence of dehydrogenation, aldol condensation, and dehydration reactions. mdpi.comresearchgate.net Catalysts combining acidic, basic, and metallic sites are often required. mdpi.com For example, a combination of MgO and ZrO₂ with ash (containing silica (B1680970) and trace metals) has been shown to be effective. mdpi.combohrium.com The development of catalysts for the selective synthesis of 2-ethyl-3-methyl-1,3-butadiene would need to focus on controlling the regioselectivity of the C-C bond forming and elimination steps.
| Reaction Type | Catalyst Example | Function |
| Dehydration of Diols | HZSM-5, Thorium oxide | Acid-catalyzed elimination of water. mdpi.com |
| Ethanol to Butadiene | MgO-SiO₂-based systems | Multifunctional catalyst for dehydrogenation, aldol condensation, dehydration. google.com |
| Dehydrohalogenation | DBU, KOH | Base-catalyzed elimination of HX. nih.gov |
Challenges and Strategies in the Selective Synthesis of 2-Ethyl-3-Methyl-1,3-Butadiene
The selective synthesis of 2-ethyl-3-methyl-1,3-butadiene presents several challenges, primarily centered around achieving the correct regiochemistry and avoiding the formation of isomeric byproducts.
Challenges:
Regioselectivity: The primary challenge is to introduce the ethyl group at the C2 position and the methyl group at the C3 position of the 1,3-butadiene framework without forming other isomers such as 2,3-diethyl-1,3-butadiene, 2,3-dimethyl-1,3-butadiene (B165502), or isomers with the substituents at different positions (e.g., 1-ethyl-2-methyl-1,3-butadiene).
Stereoselectivity: For certain synthetic routes, controlling the stereochemistry of intermediates can be crucial to obtaining the desired final product.
Precursor Availability: The synthesis may require a specifically substituted precursor that is not readily available commercially, necessitating its synthesis in a separate multi-step process.
Reaction Conditions: Finding the optimal reaction conditions (temperature, pressure, catalyst, solvent) to favor the formation of the desired product over side reactions is critical. For instance, in dehydration reactions, the conditions must be controlled to prevent polymerization of the diene product.
Strategies to Overcome Challenges:
Regiochemical Control in Alkylation and Coupling Reactions
The precise placement of the ethyl and methyl groups at the C2 and C3 positions of the butadiene backbone is a fundamental challenge in the synthesis of 2-ethyl-3-methyl-1,3-butadiene. Regiochemical control is paramount and can be approached through several synthetic strategies, primarily involving the sequential introduction of the alkyl groups onto a C4 precursor or the coupling of smaller, functionalized fragments.
One plausible approach involves the use of a suitable ketone as a starting material, such as 3-pentanone. The strategy would rely on the regioselective formation of an enolate, followed by alkylation. The control of enolate formation, either kinetically or thermodynamically, is crucial for directing the position of the incoming alkyl group. For instance, the use of a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) typically favors the formation of the kinetic enolate at the less substituted α-carbon. pearson.com Conversely, higher temperatures and a protic solvent can facilitate equilibrium to the more stable, thermodynamically favored enolate. pearson.com
A hypothetical reaction sequence starting from 3-pentanone could involve a regioselective vinylation or ethynylation at the C2 position, followed by the introduction of a methyl group at the C3 position, and subsequent transformations to generate the diene system.
Alternatively, coupling reactions offer a powerful tool for the regiocontrolled synthesis of 2,3-disubstituted butadienes. A general and effective method involves the Heck-Matsuda reaction. nih.gov This could be adapted by using a suitably substituted butadiene sulfone as a precursor, which can be arylated or alkylated with high regioselectivity. The subsequent thermal extrusion of sulfur dioxide from the sulfone yields the desired diene. nih.gov For the synthesis of 2-ethyl-3-methyl-1,3-butadiene, a potential precursor could be a 3-methyl-3-sulfolene, which would then undergo a regioselective coupling reaction to introduce the ethyl group.
Another powerful strategy is the use of organometallic reagents. A two-step procedure for preparing 2-alkyl-1,3-butadienes has been described, which involves the SN2′ addition of a cuprate (B13416276) to 1,4-dibromo-2-butene, followed by dehydrohalogenation. nih.gov This methodology could potentially be adapted for a 2,3-disubstituted pattern by using a suitably substituted dibromobuten.
The following table summarizes potential starting materials and the key regiochemical challenges in the synthesis of 2-ethyl-3-methyl-1,3-butadiene.
Table 1: Potential Starting Materials and Regiochemical Control Strategies
| Starting Material | Potential Reaction | Key Regiochemical Challenge |
|---|---|---|
| 3-Pentanone | Sequential alkylation/vinylation | Controlling the site of enolate formation for sequential introduction of methyl and vinyl/ethyl groups. |
| 3-Methyl-2-butanone | Vinylation/Wittig reaction | Regioselective formation of the double bond to yield the 1,3-diene structure. |
| 2,3-Butanedione | Grignard/Wittig reactions | Stepwise and selective reaction at the two carbonyl groups to introduce ethyl and methyl precursors. |
| Substituted 3-Sulfolene | Heck-Matsuda or Suzuki coupling | Regioselective introduction of the ethyl or methyl group onto the sulfolene ring. |
Stereochemical Aspects of Diene Formation
The stereochemistry of the double bonds in a 1,3-diene system is critical as it influences the molecule's physical properties and its reactivity in subsequent reactions, such as Diels-Alder cycloadditions. For 2-ethyl-3-methyl-1,3-butadiene, the key stereochemical consideration lies in the geometry of the newly formed double bonds during the synthesis.
Many synthetic routes to 1,3-dienes involve elimination reactions, where the stereochemical outcome is often dictated by the reaction mechanism and the stereochemistry of the starting material. For instance, the dehydrohalogenation of an allylic halide can proceed via an E2 mechanism, which typically favors an anti-periplanar arrangement of the leaving group and the proton being abstracted. The stereochemistry of the starting halide can thus influence the geometry of the resulting double bond.
Wittig-type reactions are another common method for constructing double bonds and can offer a degree of stereocontrol. The nature of the ylide (stabilized or non-stabilized), the solvent, and the presence of salts can all influence the ratio of (E)- and (Z)-isomers produced. For the synthesis of a tetrasubstituted diene like 2-ethyl-3-methyl-1,3-butadiene, a double Wittig reaction on a 1,2-dicarbonyl compound could be envisioned, where the stereoselectivity of each olefination step would need to be carefully controlled.
Modern synthetic methods have increasingly focused on the stereoselective construction of 1,3-dienes. nih.gov Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for creating C-C bonds with high stereospecificity. nih.gov These reactions typically proceed with retention of the double bond geometry of the starting vinyl metallic and vinyl halide partners. A plausible stereoselective synthesis of 2-ethyl-3-methyl-1,3-butadiene could therefore involve the coupling of a stereodefined vinyl boronic acid with a stereodefined vinyl halide.
The following table outlines some reaction types and their inherent stereochemical considerations for the synthesis of substituted dienes.
Table 2: Stereochemical Considerations in Diene Synthesis
| Reaction Type | Stereochemical Control | Factors Influencing Stereoselectivity |
|---|---|---|
| Elimination Reactions (e.g., dehydrohalogenation) | Can be stereoselective or stereospecific | Reaction mechanism (E2 vs. E1), stereochemistry of the substrate, base used. |
| Wittig Reaction and Variants | Can be tuned for E or Z selectivity | Nature of the ylide, solvent, temperature, presence of additives. |
| Transition-Metal-Catalyzed Cross-Coupling | Generally stereospecific | Retention of stereochemistry of the starting vinyl partners. Catalyst and ligand choice can play a role. |
| Olefin Metathesis | Can be highly stereoselective | Catalyst design is crucial for controlling the geometry of the newly formed double bonds. |
Process Optimization for High Purity and Yield
The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-ethyl-3-methyl-1,3-butadiene, particularly for potential industrial applications. Key parameters that require careful tuning include catalyst selection, reaction temperature, solvent, and reactant concentrations.
In catalytic processes, such as cross-coupling reactions, the choice of catalyst and ligand is paramount. For example, in a hypothetical Suzuki coupling to form the diene, different palladium catalysts and phosphine (B1218219) ligands can have a profound impact on reaction efficiency and selectivity. The optimization would involve screening a range of catalysts to identify the one that provides the highest turnover number and turnover frequency, while minimizing side reactions.
Temperature is another critical parameter that can influence both reaction rate and selectivity. While higher temperatures generally lead to faster reactions, they can also promote side reactions or the decomposition of thermally sensitive intermediates. Therefore, a careful optimization of the temperature profile is necessary to find the optimal balance between reaction speed and product purity.
The choice of solvent can also significantly affect the outcome of a reaction by influencing the solubility of reactants and catalysts, as well as the stability of intermediates. For instance, in enolate alkylation reactions, the polarity and coordinating ability of the solvent can affect the aggregation state and reactivity of the enolate, thereby influencing the regioselectivity of the alkylation. pearson.com
Purification of the final product is a critical step in obtaining high-purity 2-ethyl-3-methyl-1,3-butadiene. Due to the volatile nature of many dienes, distillation is a common purification technique. nih.gov However, for closely boiling isomers or impurities, fractional distillation or preparative gas chromatography may be required.
The following table illustrates a hypothetical optimization of a cross-coupling reaction for the synthesis of a substituted diene, based on general principles.
Table 3: Hypothetical Process Optimization for a Substituted Diene Synthesis via Cross-Coupling
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd₂(dba)₃ / SPhos |
| Solvent | Toluene | THF | Dioxane |
| Temperature | 80 °C | 60 °C | 100 °C |
| Resulting Yield | 65% | 75% | 92% |
| Resulting Purity | 90% | 95% | >99% |
Development of Green Chemistry Approaches in 2-Ethyl-3-Methyl-1,3-Butadiene Synthesis
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. For the synthesis of 2-ethyl-3-methyl-1,3-butadiene, several green chemistry approaches can be considered, focusing on the use of renewable feedstocks, atom economy, and the reduction of hazardous waste.
A key area of development is the use of biomass-derived starting materials. Ethanol, which can be produced from the fermentation of sugars, is a promising renewable feedstock for the production of butadiene and other C4 chemicals. researchgate.net Catalytic processes are being developed to convert ethanol into butadiene, and it is conceivable that these routes could be adapted to produce substituted dienes like 2-ethyl-3-methyl-1,3-butadiene. For example, the Guerbet reaction, which couples alcohols to form longer-chain alcohols, could potentially be used to generate precursors to the target diene from bio-derived alcohols.
Atom economy is another central principle of green chemistry, which aims to maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as addition and cycloaddition reactions, are generally more atom-economical than stoichiometric reactions that generate large amounts of waste. The development of highly selective catalysts that can mediate the direct construction of the diene from simple precursors would be a significant step towards a greener synthesis.
The following table provides a comparative overview of a hypothetical "traditional" versus a "greener" synthetic approach to a substituted diene.
Table 4: Comparison of Traditional vs. Green Synthetic Approaches
| Aspect | Traditional Approach | Greener Approach |
|---|---|---|
| Starting Materials | Petroleum-based (e.g., from naphtha cracking) | Biomass-derived (e.g., from bio-ethanol or sugars) |
| Reagents | Stoichiometric amounts of hazardous reagents (e.g., strong acids/bases, organometallics) | Catalytic amounts of reusable and non-toxic catalysts |
| Solvents | Volatile organic compounds (e.g., chlorinated solvents) | Benign solvents (e.g., water, supercritical CO₂, ionic liquids) or solvent-free conditions |
| Atom Economy | Often low, with significant byproduct formation | High, with minimal waste generation |
| Energy Consumption | High temperatures and pressures may be required | Milder reaction conditions enabled by efficient catalysts |
Pericyclic Reactions of 2-Ethyl-3-Methyl-1,3-Butadiene
Pericyclic reactions are a class of concerted chemical reactions that proceed through a single, cyclic transition state. stereoelectronics.org These reactions, which include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, are distinguished by a continuous, concerted reorganization of electrons. stereoelectronics.orgsigmaaldrich.com For substituted butadienes such as 2-ethyl-3-methyl-1,3-butadiene, the most significant pericyclic pathway is the cycloaddition reaction, particularly the Diels-Alder reaction.
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition that involves the reaction of a conjugated diene with a substituted alkene, known as the dienophile, to form a six-membered ring. sigmaaldrich.comwikipedia.org This reaction is thermally allowed and proceeds in a single, concerted step, making it highly stereospecific. wikipedia.orglibretexts.org The ethyl and methyl groups on 2-ethyl-3-methyl-1,3-butadiene act as electron-donating groups, which generally increase the reactivity of the diene in normal-demand Diels-Alder reactions. masterorganicchemistry.comyoutube.com
For a Diels-Alder reaction to occur, the conjugated diene must adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them. libretexts.orglibretexts.orglibretexts.org The alternative s-trans conformation, where the double bonds are on opposite sides, is unreactive in this type of cycloaddition because the terminal carbons are too far apart to form the new sigma bonds in the cyclic product. youtube.comlibretexts.org
| Conformation | Description | Reactivity in Diels-Alder | Example |
|---|---|---|---|
| s-cis | Double bonds are on the same side of the C-C single bond. | Reactive. libretexts.orglibretexts.org | Cyclopentadiene (locked s-cis) |
| s-trans | Double bonds are on opposite sides of the C-C single bond. | Unreactive. youtube.com | (E,E)-2,4-Hexadiene (stable conformer) |
The Diels-Alder reaction is renowned for its high degree of stereospecificity, where the stereochemistry of both the diene and the dienophile is preserved in the final product. libretexts.org This is a direct consequence of the concerted, suprafacial nature of the bond formation, where the new sigma bonds form from the same face of each reactant plane. libretexts.org
Dienophile Stereochemistry: If the substituents on the dienophile are cis, they will remain cis in the cyclohexene (B86901) product. Correspondingly, trans substituents on the dienophile will result in a trans relationship in the product. youtube.comlibretexts.org
Diene Stereochemistry: The configuration of substituents on the terminal carbons (C1 and C4) of the diene is also retained in the adduct. libretexts.org For 2-ethyl-3-methyl-1,3-butadiene, the key stereochemical information comes from the dienophile.
When the reaction involves cyclic dienes or results in bicyclic products, another stereochemical aspect arises: endo and exo selectivity. The endo product is the one where the major substituent on the dienophile is oriented toward the diene's π-system in the transition state. wikipedia.org The exo product has this substituent oriented away. Diels-Alder reactions typically favor the formation of the endo product, a preference known as the Alder endo rule. wikipedia.orglibretexts.org This preference is often attributed to stabilizing secondary orbital interactions between the substituent on the dienophile and the interior carbons of the diene.
The rate and efficiency of a Diels-Alder reaction are strongly influenced by the electronic properties of the reactants. In a "normal-demand" Diels-Alder reaction, the reaction is fastest when the diene is electron-rich and the dienophile is electron-poor. masterorganicchemistry.comlibretexts.orglibretexts.org
Diene: The presence of electron-donating groups (EDGs) on the diene, such as the alkyl groups in 2-ethyl-3-methyl-1,3-butadiene, increases the energy of its Highest Occupied Molecular Orbital (HOMO). masterorganicchemistry.comyoutube.com
Dienophile: The presence of electron-withdrawing groups (EWGs) on the dienophile, such as carbonyl, cyano, or nitro groups, lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnih.gov
This combination of an electron-rich diene and an electron-poor dienophile decreases the HOMO-LUMO energy gap, leading to a stronger orbital interaction in the transition state and a lower activation energy, thus accelerating the reaction. wikipedia.org Conversely, an "inverse electron-demand" Diels-Alder reaction can occur if the diene is electron-poor (containing EWGs) and the dienophile is electron-rich (containing EDGs). wikipedia.org
| Dienophile | Substituent Group | Electronic Effect | Reactivity with Electron-Rich Dienes |
|---|---|---|---|
| Ethene | -H | Neutral | Slow libretexts.orglibretexts.org |
| Propenal (Acrolein) | -CHO | Electron-withdrawing | High libretexts.org |
| Maleic anhydride (B1165640) | -C(O)OC(O)- | Strongly electron-withdrawing | Very High atc.io |
| Tetracyanoethylene | -CN (four) | Very strongly electron-withdrawing | Extremely High sigmaaldrich.com |
| Ethyl propenoate | -COOEt | Electron-withdrawing | High libretexts.org |
The hetero-Diels-Alder reaction is a variation in which one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, typically nitrogen or oxygen. sigmaaldrich.comwikipedia.org This powerful synthetic tool allows for the formation of six-membered heterocyclic rings. sigmaaldrich.com
In the context of 2-ethyl-3-methyl-1,3-butadiene acting as the diene, it could react with a heterodienophile. Common examples of heterodienophiles include compounds with C=O (carbonyls), C=N (imines), or N=O (nitroso) bonds. For instance, reacting 2-ethyl-3-methyl-1,3-butadiene with a carbonyl compound (like formaldehyde (B43269) or an aldehyde) as the dienophile would lead to the formation of a dihydropyran ring. Similarly, reaction with an imine would yield a tetrahydropyridine (B1245486) derivative. The principles of reactivity, including the influence of electronic effects and stereoselectivity, generally apply to these hetero-variants.
While the [4+2] cycloaddition (Diels-Alder) is the most common pericyclic reaction for dienes, other pathways are possible under different conditions.
[2+2] Cycloaddition: This reaction involves two alkene components combining to form a four-membered cyclobutane (B1203170) ring. According to the Woodward-Hoffmann rules, a thermal, concerted, suprafacial [2+2] cycloaddition is symmetry-forbidden and has a high activation barrier. libretexts.org Such reactions are more commonly observed under photochemical conditions, where the absorption of light promotes an electron to an excited state, changing the orbital symmetry requirements. libretexts.orglibretexts.org However, some thermal [2+2] cycloadditions can occur, particularly with fluorinated alkenes, but they typically proceed through a stepwise diradical mechanism rather than a concerted one. acs.org
[4+4] Cycloaddition: The dimerization of butadiene, where one molecule acts as the diene and the other as the dienophile, is a [4+2] reaction. However, other dimerizations are possible. For instance, two butadiene molecules can undergo a thermally allowed [4+4] cycloaddition to form a cyclooctadiene structure. pearson.com
For 2-ethyl-3-methyl-1,3-butadiene, while the [4+2] Diels-Alder pathway is expected to be the dominant thermal reaction with a suitable dienophile, alternative pathways like a photochemical [2+2] cycloaddition with an alkene or a thermal dimerization could potentially be induced under specific experimental conditions.
Diels-Alder Cycloaddition Reactions
Electrophilic and Radical Addition Reactions
The conjugated diene system of 2-ethyl-3-methyl-1,3-butadiene is susceptible to attack by both electrophiles and radicals. The presence of electron-donating ethyl and methyl groups on the butadiene backbone influences the reactivity and the distribution of products in these addition reactions.
The reaction of conjugated dienes with chlorine can proceed through either a radical or an electrophilic addition mechanism, depending on the reaction conditions. In atmospheric chemistry, reactions are often initiated by chlorine atoms. ucr.edu Studies on similar molecules, such as 1,3-butadiene and isoprene (B109036) (2-methyl-1,3-butadiene), provide insight into the probable reaction pathways for 2-ethyl-3-methyl-1,3-butadiene.
The reaction is initiated by the addition of a chlorine atom to one of the carbon atoms of the double bonds. For an unsymmetrically substituted diene like 2-ethyl-3-methyl-1,3-butadiene, addition can occur at four different positions. The stability of the resulting allylic radical intermediate determines the major pathway. Addition to the terminal carbons (C1 or C4) is generally favored.
Addition to C1: Forms a stabilized tertiary allylic radical.
Addition to C4: Forms a stabilized secondary allylic radical.
The tertiary allylic radical formed upon addition to C1 is expected to be more stable due to the inductive effects of the adjacent ethyl and methyl groups. This radical can then react further. Subsequent reaction with Cl₂ or another chlorine source leads to the formation of 1,2- and 1,4-addition products.
In studies with 1,3-butadiene, the reaction with chlorine atoms leads to the formation of various chlorinated compounds, with 4-chlorocrotonaldehyde being a unique product that can serve as a marker for chlorine atom chemistry in the atmosphere. ucr.edu For isoprene, it has been shown that the reaction with chlorine atoms proceeds mainly via addition, with a smaller fraction (around 15%) occurring through the abstraction of an allylic hydrogen atom to form HCl. acs.org A similar competition between addition and abstraction pathways is anticipated for 2-ethyl-3-methyl-1,3-butadiene.
The reaction with hydroxyl (OH) radicals is a primary degradation pathway for volatile organic compounds in the troposphere. For conjugated dienes like 1,3-butadiene, the reaction with OH radicals proceeds predominantly through the addition of the radical to the π-system, forming a hydroxy-substituted allylic radical. nih.gov
The reaction kinetics for 1,3-butadiene show a negative temperature dependence, which is characteristic of an addition reaction that proceeds without a significant energy barrier via a pre-reaction complex. nih.gov The addition of the OH radical can occur at either the terminal or internal carbon atoms. For 1,3-butadiene, addition to the terminal carbon is the most energetically favored pathway. nih.gov
In the case of 2-ethyl-3-methyl-1,3-butadiene, the electron-donating ethyl and methyl groups are expected to increase the electron density of the double bonds, making the compound more reactive towards electrophilic radicals like OH compared to unsubstituted 1,3-butadiene. The addition of the OH radical would lead to the formation of different isomeric hydroxyallylic radicals, which would then react further in the atmosphere, typically with O₂, to form peroxy radicals and subsequently stable degradation products like aldehydes and ketones.
| Reactant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Reference |
| 1,3-Butadiene + OH | (1.58 +/- 0.07) x 10⁻¹¹ exp[(436 +/- 13)/T] | nih.gov |
| Isoprene + Cl | (4.6 ± 0.5) x 10⁻¹⁰ | acs.org |
| 1,3-Butadiene + Cl | (4.2 ± 0.4) x 10⁻¹⁰ | acs.org |
This interactive table provides rate constants for related compounds to infer the reactivity of 2-ethyl-3-methyl-1,3-butadiene.
Ozonolysis is a significant atmospheric degradation pathway for alkenes, involving the reaction with ozone (O₃). The reaction proceeds via the cleavage of the carbon-carbon double bonds. vedantu.comresearchgate.net The Criegee mechanism describes this process, where ozone adds across a double bond to form a primary ozonide (a 1,2,3-trioxolane), which is unstable and rapidly decomposes into a carbonyl compound (aldehyde or ketone) and a carbonyl oxide, also known as a Criegee intermediate. researchgate.net
For 2-ethyl-3-methyl-1,3-butadiene, there are two distinct double bonds that can react with ozone.
Cleavage of the C1=C2 bond: This reaction would break the bond between the first and second carbon atoms. The C1 carbon (CH₂) would form formaldehyde . The C2 carbon, being bonded to an ethyl group and the rest of the carbon chain, would lead to the formation of 3-methylpentan-2-one .
Cleavage of the C3=C4 bond: This reaction would cleave the bond between the third and fourth carbons. The C4 carbon (CH₂) would also yield formaldehyde . The C3 carbon, bonded to a methyl group and the rest of the chain, would result in the formation of 3-ethylbutan-2-one .
Therefore, the complete ozonolysis of 2-ethyl-3-methyl-1,3-butadiene is predicted to yield a mixture of formaldehyde, 3-methylpentan-2-one, and 3-ethylbutan-2-one. The Criegee intermediates formed during this process can be stabilized or decompose further, contributing to the formation of secondary organic aerosols in the atmosphere.
| Alkene | Ozonolysis Products |
| 2-Ethylbut-1-ene | Methanal and Pentan-3-one doubtnut.com |
| 2-Methyl-1,3-butadiene (Isoprene) | Methacrolein, Methyl vinyl ketone, and Formaldehyde |
| 2-Ethyl-3-methyl-1,3-butadiene (Predicted) | Formaldehyde, 3-Methylpentan-2-one, and 3-Ethylbutan-2-one |
This interactive table shows the ozonolysis products of related alkenes and the predicted products for 2-ethyl-3-methyl-1,3-butadiene.
Electrophilic addition to conjugated dienes is characterized by the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.org This leads to a mixture of 1,2- and 1,4-addition products. The regioselectivity of the initial electrophilic attack is governed by Markovnikov's rule, which states that the electrophile (often H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the most stable carbocation intermediate. libretexts.orgmasterorganicchemistry.com
For 2-ethyl-3-methyl-1,3-butadiene, the addition of an electrophile like H⁺ can occur at either C1 or C4.
Protonation at C1: This leads to the formation of a tertiary allylic carbocation . The positive charge is shared between the tertiary C2 and the secondary C4 atoms. This carbocation is highly stabilized by both resonance and the electron-donating inductive effects of the ethyl and methyl groups.
Protonation at C4: This would form a secondary allylic carbocation , with the positive charge shared between the secondary C3 and primary C1 atoms.
The tertiary allylic carbocation is significantly more stable than the secondary one. Therefore, the reaction pathway will proceed predominantly through this intermediate. The subsequent attack by a nucleophile (X⁻) can occur at either of the carbons bearing the partial positive charge (C2 or C4), resulting in the formation of 1,2- and 1,4-addition products, respectively. The ratio of these products is often dependent on reaction conditions such as temperature. youtube.com
| Intermediate | Stability | Resulting Products |
| Tertiary Allylic Cation (from C1 protonation) | More Stable | Major 1,2- and 1,4-addition products |
| Secondary Allylic Cation (from C4 protonation) | Less Stable | Minor or no products formed |
This interactive table summarizes the stability of possible allylic cation intermediates and their impact on product formation.
Catalytic Transformations Involving 2-Ethyl-3-Methyl-1,3-Butadiene
While specific catalytic transformations for 2-ethyl-3-methyl-1,3-butadiene are not widely documented, the reactivity of the closely related 1,3-butadiene provides a strong basis for predicting its behavior in catalyzed reactions.
Telomerization is an atom-economical process that involves the catalytic dimerization of a 1,3-diene with the simultaneous addition of a nucleophile. researchgate.netrsc.org This reaction is a powerful tool for synthesizing functionalized eight-carbon chain molecules. Palladium-based catalysts, often with phosphine ligands, are typically employed for this transformation. rsc.orgresearchgate.net
The telomerization of 1,3-butadiene with various nucleophiles has been extensively studied. The reaction yields linear C₈-functionalized products, primarily octa-2,7-dienes. A wide range of nucleophiles can be used in this reaction.
Although direct studies on 2-ethyl-3-methyl-1,3-butadiene are scarce, it is expected to undergo palladium-catalyzed telomerization. The presence of the ethyl and methyl substituents would likely influence the reaction's rate and selectivity due to steric and electronic effects. These bulky groups could hinder the coordination of the diene to the metal center and affect the regioselectivity of the nucleophilic attack on the intermediate π-allyl-palladium complex. This might lead to different product distributions or require modified catalytic systems compared to those used for unsubstituted 1,3-butadiene.
| Nucleophile Class | Example Nucleophile | Potential Product Type from Telomerization |
| Alcohols | Methanol, Ethanol rsc.orgrsc.org | Alkoxy-octadienes |
| Polyols | 1,2-Propanediol rsc.org | Hydroxyalkoxy-octadienes |
| Water | Water | Octadienols |
| Amines | Ammonia, Secondary Amines | Octadienylamines |
| Carboxylic Acids | Acetic Acid, Formic Acid rsc.org | Acyloxy-octadienes |
| Carbon Dioxide | CO₂ | Lactones |
This interactive table lists diverse nucleophiles used in the telomerization of 1,3-butadiene, which could potentially be applied to 2-ethyl-3-methyl-1,3-butadiene.
Carbonylation and Hydroformylation Strategies
Carbonylation and hydroformylation are powerful industrial processes for introducing carbonyl-containing functional groups into unsaturated hydrocarbons.
Hydroformylation , or the "oxo process," involves the addition of a formyl group (–CHO) and a hydrogen atom across a double bond. When applied to conjugated dienes, this reaction can be complex, leading to mono- or di-hydroformylated products. The hydroformylation of 1,3-butadiene can yield a variety of aldehydes, including pentanal isomers and, under certain conditions, adipic aldehyde, a precursor for 1,6-hexanediol. nih.gov The choice of catalyst (typically cobalt or rhodium-based) and ligands is crucial for controlling the regioselectivity (linear vs. branched aldehydes) and preventing side reactions like hydrogenation. scielo.org.mxmdpi.com For 2-ethyl-3-methyl-1,3-butadiene, the steric and electronic effects of the ethyl and methyl groups would play a significant role in directing the addition of the formyl group.
| Catalyst System | Ligand | Yield of Adipate Diesters (%) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Palladium-based | HeMaRaPhos | 95 | >97 | axens.netnih.gov |
| Palladium/L1 | Bidentate Phosphine | Low | Moderate | axens.net |
| Palladium/L4 | Pyridyl-phosphine | High Reactivity | Low Selectivity | axens.net |
Selective Hydrogenation and Isomerization Pathways
Selective Hydrogenation of conjugated dienes is critical in industrial chemistry, particularly for purifying olefin streams where dienes are undesirable impurities. The goal is to hydrogenate one of the two double bonds to form a monoene without further reduction to the alkane. For 1,3-butadiene, selective hydrogenation yields a mixture of butenes (1-butene, cis-2-butene, and trans-2-butene). This is often achieved using heterogeneous catalysts, such as palladium or nickel, supported on materials like alumina. axens.netmdpi.com The selectivity can be enhanced by using single-atom alloy (SAA) catalysts, such as platinum in copper, which provide isolated active sites that favor hydrogen activation but inhibit C-C bond cleavage and over-hydrogenation. mdpi.com In the case of 2-ethyl-3-methyl-1,3-butadiene, selective hydrogenation would be expected to produce isomeric ethyl-methyl-butenes, with the product distribution depending heavily on the catalyst and reaction conditions.
Isomerization can occur concurrently with hydrogenation or as a separate reaction. Conjugated dienes can isomerize into different diene structures or into more stable internal olefins. For instance, studies on related systems show that isomerization can be catalyzed by acids or transition metal complexes. nih.gov While no specific isomerization pathways for 2-ethyl-3-methyl-1,3-butadiene have been reported, it is plausible that under certain thermal or catalytic conditions, it could undergo rearrangements.
| Catalyst | Temperature (°C) | Butadiene Conversion (%) | Butene Selectivity (%) | Reference |
|---|---|---|---|---|
| Pt/Cu Single-Atom Alloy | 160 | Stable (>46h) | High | mdpi.com |
| Au-Pd/TiO₂ (DP method) | 50 | ~100 | >95 | scispace.com |
| Ni/Al₂O₃ | Variable | High | Good | axens.net |
Mechanistic Elucidation of Reaction Pathways
The study of reaction mechanisms provides a fundamental understanding of how chemical transformations occur, detailing the sequence of bond-breaking and bond-forming events.
Transition State Analysis and Energy Landscapes
Understanding the mechanism of a chemical reaction involves mapping its potential energy surface. This landscape features energy minima corresponding to reactants, intermediates, and products, connected by energy maxima known as transition states. nih.govTransition state analysis uses computational (e.g., quantum mechanics) and experimental methods (e.g., kinetic isotope effects) to characterize the geometry, energy, and electronic structure of these short-lived, high-energy species. scielo.org.mxrsc.org This analysis is crucial for designing catalysts that can lower the activation energy barrier, thereby accelerating the reaction. mdpi.com For reactions of a substituted diene like 2-ethyl-3-methyl-1,3-butadiene, computational studies would be essential to model the energy landscapes for processes like cycloadditions or electrophilic additions, predicting how the ethyl and methyl groups stabilize or destabilize potential intermediates and transition states.
Distinction Between Concerted and Stepwise Mechanisms
Many reactions involving conjugated dienes can proceed through either a concerted or a stepwise mechanism.
A concerted mechanism involves a single step where all bond breaking and forming occurs simultaneously through a single transition state, with no intermediates. nih.govrsc.org
A stepwise mechanism involves two or more steps, proceeding through one or more reactive intermediates. elifesciences.org
The distinction is critical, as it often dictates the stereochemistry and regioselectivity of the product. nih.gov For example, the Diels-Alder reaction is a classic concerted process. However, for other reactions, such as certain cycloadditions or electrophilic additions to dienes, the two pathways can be energetically similar. elifesciences.org For 2-ethyl-3-methyl-1,3-butadiene, the addition of a reagent like HBr could theoretically proceed via a concerted 1,4-addition or a stepwise pathway involving a stable tertiary carbocation intermediate. Distinguishing between these would require detailed stereochemical and kinetic studies.
Kinetic Studies and Determination of Rate Coefficients
Kinetic studies measure reaction rates under varying conditions (temperature, pressure, concentration) to derive a rate law and determine rate coefficients (rate constants). This information provides quantitative insight into the reaction mechanism. For reactions involving conjugated dienes, kinetic analysis can help differentiate between kinetically and thermodynamically controlled reaction pathways.
The kinetic product is the one that is formed fastest (i.e., has the lowest activation energy).
The thermodynamic product is the most stable product.
At low temperatures, the kinetic product often predominates, while at higher temperatures, the reaction may become reversible, allowing the more stable thermodynamic product to form. For 2-ethyl-3-methyl-1,3-butadiene, kinetic studies of its reactions would be necessary to determine the rate coefficients and activation parameters, which are fundamental for optimizing reaction conditions and understanding the influence of the alkyl substituents on its reactivity.
Copolymerization Strategies
Copolymerization with Olefins (e.g., Ethylene, Propylene)
Further research into the synthesis and polymerization behavior of 1,3-Butadiene, 2-ethyl-3-methyl- would be required to populate these areas of study.
Computational and Theoretical Investigations of 2 Ethyl 3 Methyl 1,3 Butadiene
Quantum Chemical Studies on Electronic Structure and Molecular Conformations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-ethyl-3-methyl-1,3-butadiene. These studies focus on the molecule's electronic landscape and its preferred three-dimensional shapes, or conformations. For conjugated dienes like this one, the two most important conformations are the s-trans and s-cis forms, which describe the rotation around the central C-C single bond.
Theoretical calculations have consistently shown that for simple dienes like 1,3-butadiene (B125203), the s-trans conformer is more stable than the s-cis conformer due to reduced steric hindrance. nih.gov Quantum-chemical methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) are used to calculate the energies of these conformers. nih.govresearchgate.net For 2-ethyl-3-methyl-1,3-butadiene, the presence of the ethyl and methyl groups introduces additional steric factors that influence the rotational barrier and the relative stability of its possible conformations.
Electronic structure analyses, such as Natural Population Analysis (NPA), reveal the charge distribution across the molecule. In a related compound, (1E,3E)-1,4-dinitro-1,3-butadiene, the central carbon atoms (C2 and C3) exhibit a negative charge, while the terminal carbons are also electron-rich. mdpi.com Similar calculations for 2-ethyl-3-methyl-1,3-butadiene would elucidate how the electron-donating ethyl and methyl groups affect the electron density of the butadiene backbone, which is crucial for predicting its reactivity.
Density Functional Theory (DFT) Applications in Reaction Mechanism Studies
Density Functional Theory (DFT) is a workhorse in computational chemistry for investigating the mechanisms of chemical reactions. It provides a balance between accuracy and computational cost, making it ideal for studying complex processes involving molecules like 2-ethyl-3-methyl-1,3-butadiene. DFT is particularly useful for exploring reactions such as Diels-Alder cycloadditions and polymerization initiation. nih.govresearchgate.netmdpi.com
A key application of DFT is the calculation of reaction energy profiles. These profiles map the energy of a system as it transforms from reactants to products, highlighting the energy of any intermediates and transition states. The peak of this profile is the activation energy (Ea) or activation barrier, which determines the rate of the reaction.
For instance, in the Diels-Alder reaction between 1,3-butadiene and ethylene, DFT calculations can precisely determine the activation energy. researchgate.net The introduction of substituents, like the ethyl and methyl groups in 2-ethyl-3-methyl-1,3-butadiene, would alter this barrier. Furthermore, computational studies on catalyzed reactions, such as the BF3-catalyzed Diels-Alder reaction, show how catalysts can significantly lower the activation energy, thereby accelerating the reaction. mdpi.com
Below is a representative table illustrating how DFT calculations can be used to compare activation energies for a diene reaction under different conditions, a technique directly applicable to studying 2-ethyl-3-methyl-1,3-butadiene.
| Reaction | Catalyst | Solvent | Calculated Activation Energy (Ea) (kcal/mol) | Reference |
|---|---|---|---|---|
| 1,3-Butadiene + Methyl Acrylate | None | Aqueous | 15.71 | mdpi.com |
| 1,3-Butadiene + Methyl Acrylate | BF3 | Aqueous | 9.06 | mdpi.com |
| 1,3-Butadiene + Ethene | None | Gas Phase | 22.17 | researchgate.net |
DFT is instrumental in mapping the specific pathway a reaction follows and in characterizing the geometry of the high-energy transition state (TS). A transition state is an unstable, fleeting arrangement of atoms that represents the point of maximum energy along the reaction coordinate.
Computational chemists locate these TS structures and verify them by calculating their vibrational frequencies; a genuine transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. cuny.edu Once the TS is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that this state connects the reactants and products, thus validating the proposed reaction pathway. nih.gov For a reaction involving 2-ethyl-3-methyl-1,3-butadiene, DFT would be used to model the precise three-dimensional structure of the transition state, showing the partial formation and breaking of bonds.
DFT calculations can predict various thermochemical properties with a high degree of accuracy. These properties include enthalpy of formation (ΔHf°), Gibbs free energy (ΔG), and entropy (S). Such predictions are valuable, especially for compounds where experimental data is scarce.
For example, the Gibbs free energy difference between the cis- and trans- conformers of 1,3-butadiene has been calculated to be 12.2 kJ/mol. nih.gov Similar calculations for 2-ethyl-3-methyl-1,3-butadiene would provide its conformational energy landscape. Advanced computational protocols can predict enthalpies of formation for various organic molecules, often with accuracy comparable to experimental measurements. researchgate.net
| Compound | Property | Computational Method | Predicted Value | Experimental Value | Reference |
|---|---|---|---|---|---|
| Isoprene (B109036) (2-methyl-1,3-butadiene) | Molecular Weight (Da) | - | 68.1167 | - | virtualchemistry.org |
| 1,3-Butadiene | ΔG (trans to cis) (kJ/mol) | DFT | 12.2 | - | nih.gov |
| tert-Butyl Fluoride | ΔfH° (kcal/mol) | G3 Theory | - | -86.0 ± 2.0 | researchgate.net |
Molecular Dynamics Simulations of Polymerization Processes
While DFT is excellent for single reaction steps, molecular dynamics (MD) simulations are used to model the behavior of molecules over time, making them suitable for studying polymerization. nih.govnih.gov An MD simulation of the polymerization of 2-ethyl-3-methyl-1,3-butadiene would involve modeling the monomer's interaction with a catalyst and its subsequent addition to a growing polymer chain. nih.gov
Such simulations provide insights into:
Monomer Coordination: How the diene approaches and binds to the catalytic active site.
Insertion Mechanism: The step-by-step process of the monomer inserting into the polymer chain.
Stereoselectivity: Why certain spatial arrangements (e.g., cis or trans) of the polymer are favored. A study on 1,3-butadiene polymerization with a neodymium catalyst found that while trans-butadiene coordination is energetically favored, the activation energy for the insertion of cis-butadiene is significantly lower, explaining the high cis-selectivity of the process. nih.gov
These simulations can track the positions and velocities of thousands of atoms, providing a dynamic picture of the polymerization process that is inaccessible through static calculations alone.
Prediction of Reactivity and Selectivity in Novel Transformations
A major goal of computational chemistry is to predict how a molecule will behave in new, untested reactions. For 2-ethyl-3-methyl-1,3-butadiene, theoretical methods can forecast both its reactivity (how fast it reacts) and its selectivity (which product it forms).
Reactivity can be predicted by analyzing the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how the molecule will interact with other reagents. For example, the reactivity of dienes in Diels-Alder reactions is directly related to the energies of their FMOs. mdpi.com
Selectivity (e.g., regioselectivity) is often predicted by examining the calculated distribution of electrostatic potential or atomic charges on the molecule's surface. mdpi.com These calculations reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting where another reactant is most likely to attack. This allows chemists to design new transformations and select appropriate reaction conditions to achieve a desired product with high efficiency. rsc.org
Advanced Applications in Organic Synthesis and Materials Science
Utilization as a Building Block for Complex Cyclic and Acyclic Molecules
The conjugated double bond system of 2-ethyl-3-methyl-1,3-butadiene serves as a reactive handle for constructing complex molecular architectures. A primary application is its use in cycloaddition reactions, most notably the Diels-Alder reaction. ucalgary.calibretexts.org This reaction involves the addition of a conjugated diene to an alkene or alkyne, known as a dienophile, to form a six-membered ring. ucalgary.caatc.io The Diels-Alder reaction is exceptionally useful in synthetic organic chemistry because it forms two new carbon-carbon bonds in a single, concerted step, offering a high degree of control over the stereochemistry of the product. ucalgary.calibretexts.org
The presence of electron-donating groups—both an ethyl and a methyl group—on the butadiene backbone increases the electron density of the diene system. This enhanced nucleophilicity makes 2-ethyl-3-methyl-1,3-butadiene a highly reactive diene, particularly when paired with dienophiles bearing electron-withdrawing groups such as carbonyls or nitriles. ucalgary.ca For instance, the reaction of the related 2-ethyl-1,3-butadiene (B1618992) with a nitrile-containing dienophile demonstrates the feasibility of this approach to generate substituted cyclohexene (B86901) structures. chegg.com Similarly, 2,3-dimethyl-1,3-butadiene (B165502) readily reacts with maleic anhydride (B1165640) in an exothermic reaction to yield a bicyclic anhydride product. atc.io These examples strongly suggest that 2-ethyl-3-methyl-1,3-butadiene would serve as an excellent building block for creating highly substituted and complex cyclic and polycyclic systems.
Beyond cycloadditions, the diene can be functionalized to create complex acyclic molecules. Industrial processes for 1,3-butadiene (B125203), such as hydrocyanation to produce adiponitrile (B1665535) (a nylon precursor) or carboalkoxylation to form adipic acid derivatives, provide a template for potential applications. juniperpublishers.comrsc.org Applying these catalytic reactions to 2-ethyl-3-methyl-1,3-butadiene could lead to the synthesis of novel, branched long-chain dinitriles, diesters, and diacids, which are valuable intermediates for specialty polymers and fine chemicals.
Precursor for Novel Polymer Materials with Tailored Macromolecular Architectures
Substituted butadienes are fundamental monomers for producing synthetic rubbers and elastomers. mdpi.com The polymerization of 2-ethyl-3-methyl-1,3-butadiene can lead to novel polymer materials with unique properties imparted by its specific substitution pattern. The polymerization of conjugated dienes can proceed through different pathways, primarily 1,4-addition or 1,2-addition, which dictates the structure of the polymer backbone and the location of residual double bonds. mdpi.com This, in turn, influences the material's physical properties, such as its glass transition temperature (Tg), elasticity, and thermal stability.
Research on the emulsion polymerization of various 2-alkyl-1,3-butadienes has demonstrated that these monomers can be polymerized alone (homopolymerization) or with other monomers like styrene (B11656) and butadiene (copolymerization) to create a range of synthetic rubbers. mdpi.comnih.gov The alkyl group's size and nature influence the polymerization process and the final properties of the rubber. For example, poly(2-phenyl-1,3-butadiene) can exhibit a high glass transition temperature, making it suitable for high-temperature thermoplastics. mdpi.com
The polymerization of 2-ethyl-3-methyl-1,3-butadiene would result in a polymer with pendant ethyl and methyl groups. These groups would increase the steric hindrance and affect chain packing, likely resulting in a polymer with a lower glass transition temperature and increased solubility compared to less substituted polybutadienes. Furthermore, copolymerization with monomers like styrene or acrylonitrile (B1666552) could yield new classes of elastomers with tailored properties for specific applications, from advanced tire treads to vibration-damping materials. The ability to incorporate functional groups, as seen in the polymerization of 2-triethoxymethyl-1,3-butadiene, opens further possibilities for creating functional polymers that can be cross-linked or modified post-polymerization. acs.org
Table 1: Comparison of Polymerization Characteristics for Substituted Butadienes
| Monomer | Polymerization Method | Key Polymer Features | Potential Applications |
|---|---|---|---|
| Isoprene (B109036) (2-Methyl-1,3-butadiene) | Anionic, Ziegler-Natta | Forms polyisoprene, the synthetic equivalent of natural rubber. mdpi.comyoutube.com | Tires, adhesives, coatings |
| Chloroprene (2-Chloro-1,3-butadiene) | Free-radical emulsion | Forms polychloroprene (Neoprene), known for chemical and oil resistance. nih.gov | Hoses, gaskets, wetsuits |
| 2,3-Dimethyl-1,3-butadiene | Radical polymerization | Can be polymerized within nanochannels to control microstructure. | Specialty elastomers |
| 2-Ethyl-1,3-butadiene | Emulsion polymerization | Forms copolymers with butadiene and styrene. mdpi.com | Synthetic rubbers |
| 2-Triethoxymethyl-1,3-butadiene | Free-radical polymerization | Produces a functional polymer that can be converted to a poly(carboxylic acid ester). acs.org | Functional materials, coatings |
| 2-Ethyl-3-methyl-1,3-butadiene | Hypothesized: Anionic, free-radical, or coordination polymerization | Expected: Polymer with high solubility and low Tg; suitable for unique copolymers. | Advanced elastomers, polymer modifiers |
Role as an Intermediate in the Synthesis of Specialty Chemicals
2-Ethyl-3-methyl-1,3-butadiene is a versatile intermediate for the synthesis of a wide array of specialty chemicals. The products of its Diels-Alder reactions are themselves valuable, creating substituted cyclohexene derivatives that can be further modified. These cyclic compounds can serve as scaffolds for pharmaceuticals, agrochemicals, and fragrances.
Moreover, catalytic transformations that are well-established for 1,3-butadiene can be adapted to produce more complex, value-added chemicals from 2-ethyl-3-methyl-1,3-butadiene. Key industrial processes include:
Dimerization and Oligomerization: Catalytic cyclodimerization of 1,3-butadiene yields 4-vinylcyclohexene (B86511) and 1,5-cyclooctadiene, which are intermediates for a range of products including flame retardants and fragrances. rsc.org Applying similar nickel-catalyzed processes to 2-ethyl-3-methyl-1,3-butadiene would generate highly substituted cyclic C14 hydrocarbons, which are not readily accessible through other means.
Telomerization: This process involves the dimerization of the diene in the presence of a nucleophile. For example, the telomerization of 1,3-butadiene with water produces octadienols, which are precursors to plasticizers and solvents.
Carbonylation: The reaction of dienes with carbon monoxide and an alcohol, known as carboalkoxylation, produces esters. juniperpublishers.com For 1,3-butadiene, this can lead to methyl pentenoate isomers, which are intermediates for adipic acid, a key component of nylon. juniperpublishers.comrsc.org The carbonylation of 2-ethyl-3-methyl-1,3-butadiene would result in branched, unsaturated esters, which could be used as specialty plasticizers or synthons for complex organic molecules.
The presence of the ethyl and methyl groups offers opportunities for regioselective reactions, allowing chemists to target specific positions on the molecule to build chemical complexity and produce unique, high-value specialty chemicals.
Exploration of 2-Ethyl-3-Methyl-1,3-Butadiene as a Bio-renewable Chemical Feedstock
The chemical industry is undergoing a significant shift towards sustainable and renewable feedstocks to reduce its reliance on petroleum. semanticscholar.org A major focus has been the production of "drop-in" commodity chemicals, like 1,3-butadiene, from biomass. researchgate.net Significant progress has been made in converting bio-derived ethanol (B145695) and butanediols into 1,3-butadiene through various catalytic processes. semanticscholar.orgresearchgate.net
There are two primary bio-based routes to 1,3-butadiene:
From Ethanol: The direct, one-step (Lebedev) or two-step (Ostromislensky) conversion of ethanol over multifunctional catalysts. semanticscholar.org This process leverages bio-ethanol from the fermentation of sugars.
From Butanediols: The dehydration of 2,3-butanediol (B46004) or 1,3-butanediol. researchgate.netgoogle.com These diols can be produced efficiently via the fermentation of biomass. google.com
While direct bio-based synthesis of 2-ethyl-3-methyl-1,3-butadiene has not been extensively reported, its synthesis from renewable building blocks is conceptually feasible. A plausible pathway could involve the use of bio-derived ketones, which are accessible from carbohydrate fermentation. For example, 2,3-butanediol can be catalytically converted to methyl ethyl ketone (MEK), a C4 ketone. google.com MEK and other bio-based ketones could serve as platform molecules for a subsequent catalytic condensation and dehydration sequence to construct the C7 carbon skeleton of 2-ethyl-3-methyl-1,3-butadiene.
The development of such a pathway would position 2-ethyl-3-methyl-1,3-butadiene as a sustainable monomer for the production of bio-based polymers and specialty chemicals, aligning with the principles of a circular economy.
Table 2: Selected Catalytic Systems for the Conversion of Bio-Ethanol to 1,3-Butadiene
| Catalyst System | Reaction Temperature (°C) | Ethanol Conversion (%) | Butadiene Selectivity (%) | Reference |
|---|---|---|---|---|
| ZnO–MgO/H–β280 | 350 | 43.6 | 63.4 | researchgate.net |
| Talc/Zn | 400 | 48.4 | 61.0 | researchgate.net |
| MgO–SiO₂ | 450 | 95 | 77 | researchgate.net |
| Ag/Zr(3.3)BEA(38) | 320 | 15 | ~60 | researchgate.net |
| Tantalum on porous silica (B1680970) | 325-350 | - | - | rsc.org |
Q & A
Basic: What analytical techniques are recommended for characterizing 2-ethyl-3-methyl-1,3-butadiene in experimental settings?
Methodological Answer:
For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. NMRShiftDB and NIST Mass Spectrometry Data Center provide reference spectra for substituted butadienes, enabling comparison with experimental data . Gas chromatography (GC) coupled with flame ionization detection (FID) is recommended for quantifying purity in environmental or synthetic samples, as outlined in analytical protocols for 1,3-butadiene derivatives . For isomer differentiation, infrared (IR) spectroscopy can identify functional groups like conjugated dienes.
Advanced: How do species-specific metabolic pathways influence toxicological data interpretation for 2-ethyl-3-methyl-1,3-butadiene?
Methodological Answer:
Species differences in cytochrome P450-mediated metabolism significantly impact toxicity profiles. For example, mice exhibit higher sensitivity to 1,3-butadiene epoxides due to efficient conversion to genotoxic metabolites like 1,2-epoxy-3-butene, whereas rats show lower bioactivation rates . Researchers must validate metabolic models using in vitro assays (e.g., liver microsomes) and adjust interspecies extrapolation factors when assessing carcinogenicity risks for substituted derivatives.
Basic: What safety protocols are essential for handling 2-ethyl-3-methyl-1,3-butadiene in laboratories?
Methodological Answer:
- Respiratory Protection : Use NIOSH-approved respirators with organic vapor cartridges, as specified in Table 4.1 for airborne butadiene (minimum protection factor of 50) .
- Medical Surveillance : Implement pre-exposure health questionnaires (Appendix F) to screen for pre-existing conditions exacerbated by butadiene exposure .
- Ventilation : Ensure fume hoods maintain concentrations below 1 ppm (EPA screening level) .
Advanced: Which catalytic systems are effective for synthesizing or transforming 2-ethyl-3-methyl-1,3-butadiene, and how do they deactivate?
Methodological Answer:
Homogeneous catalysts, such as palladium complexes, enable telomerization or carbonylation reactions. For example, acid-catalyzed dehydration of 1,3-butanediol derivatives (e.g., bio-based routes) requires zeolites like MTaSiBEA, which deactivate via coking or pore blockage . Operando DRIFTS-MS studies reveal that Lewis acid sites in Ta-BEA zeolites degrade due to adsorbed intermediates, necessitating periodic regeneration .
Basic: How can researchers ensure accurate quantification of 2-ethyl-3-methyl-1,3-butadiene in environmental samples?
Methodological Answer:
- Calibration Standards : Use certified reference materials (CRMs) from databases like NIST Chemistry WebBook .
- Sample Preparation : Employ solid-phase microextraction (SPME) for volatile organic compounds (VOCs) to minimize matrix interference .
- Validation : Cross-check results with computational hydration free energy models (e.g., FreeSolv database) to resolve discrepancies in solubility measurements .
Advanced: What computational models predict the environmental fate of substituted 1,3-butadienes like 2-ethyl-3-methyl derivatives?
Methodological Answer:
Density functional theory (DFT) simulations assess reactivity with atmospheric oxidants (e.g., ozone, hydroxyl radicals). Quantitative structure-activity relationship (QSAR) models, parameterized using EPA HERO database entries , predict biodegradation rates and bioaccumulation potential. Molecular dynamics (MD) simulations evaluate partitioning coefficients (log P) and soil adsorption behavior, critical for risk assessments .
Basic: What physicochemical properties of 2-ethyl-3-methyl-1,3-butadiene are critical for experimental design?
Methodological Answer:
- Vapor Pressure : ~200 mmHg at 25°C (estimated from 1,3-butadiene analogs), requiring sealed systems to prevent volatilization .
- Solubility : Low aqueous solubility (0.1 g/L), necessitating organic solvents (e.g., hexane) for reactions .
- Stability : Susceptible to peroxidation; store under inert gas (N₂/Ar) with stabilizers like BHT .
Advanced: How do ethyl and methyl substitutions affect the polymerization behavior of 1,3-butadiene derivatives?
Methodological Answer:
Substituents sterically hinder chain propagation, reducing polymerization rates. For instance, 2-ethyl-3-methyl-1,3-butadiene forms shorter polymer chains compared to unsubstituted 1,3-butadiene. Anionic polymerization with butyllithium initiators requires lower temperatures (−30°C) to mitigate side reactions like cyclization. Kinetic studies using GPC and MALDI-TOF MS reveal branching patterns influenced by substituent positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
